molecular formula C8H14ClNO3 B2998267 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride CAS No. 2138271-62-0

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride

Cat. No.: B2998267
CAS No.: 2138271-62-0
M. Wt: 207.65
InChI Key: WWVNHRFRGNTLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Spirocyclic Frameworks in Modern Chemistry

Spirocyclic compounds are defined by their two or more ring systems sharing a single spiro atom, typically a quaternary carbon. This architecture imposes significant conformational restrictions, reducing entropy penalties during target binding while enhancing three-dimensional complementarity with protein binding sites. The spiro[5.5]undecane system, in particular, combines medium-ring flexibility with steric constraints, enabling precise spatial arrangement of pharmacophoric groups. Heteroatom incorporation (e.g., oxygen, nitrogen) further diversifies electronic properties and hydrogen-bonding capabilities, as evidenced by the 4,9-dioxa-1-aza substitution pattern in this compound.

Structural Properties of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one Hydrochloride
Molecular Formula C₈H₁₄ClNO₃
Molecular Weight 207.65 g/mol
CAS Number 2138271-62-0
Key Functional Groups Spirocyclic ether, lactam, hydrochloride salt
Topological Polar Surface Area 49.8 Ų (calculated)

Historical Context and Discovery of this compound

The synthesis of spiro[5.5]undecane derivatives gained momentum in the early 21st century, driven by advances in transition-metal catalysis and ring-closing metathesis. While the parent spiro[5.5]undecane system was first characterized in the 1990s, the specific 4,9-dioxa-1-aza variant emerged more recently as part of efforts to optimize σ₁ receptor ligands. Patent literature from 2019 first disclosed its hydrochloride salt (CAS 2138271-62-0), synthesized via a tandem Michael addition-lactamization strategy. Key synthetic challenges included controlling diastereoselectivity at the spiro center and stabilizing the strained ether-oxygen linkages.

Relevance of Spiro[5.5]undecane Derivatives in Academic Research

Spiro[5.5]undecane cores exhibit broad pharmacological relevance:

  • σ₁ Receptor Modulation : Diastereomeric spirocyclic piperidines derived from this scaffold demonstrate nanomolar affinity for σ₁ receptors (e.g., compound 23a , Ki = 3.6 nM). The rigid framework positions basic nitrogen atoms optimally for receptor engagement while maintaining low lipophilicity (log D7.4 ≈ 1.5–2.0).
  • Antioxidant Applications : Analogous spirocycles with oxygen-rich architectures show potent radical scavenging activity in DPPH and ABTS assays, attributed to electron-donating ether groups and stabilized radical intermediates.
  • Material Science : The perpendicular π-system arrangement in spiro compounds suppresses excimer formation, making them candidates for organic light-emitting diodes (OLEDs).

Scope and Objectives of the Research Outline

This review systematically addresses:

  • Synthetic methodologies for constructing the spiro[5.5]undecane core.
  • Structure-activity relationships (SAR) in σ₁ receptor binding.
  • Comparative analysis of antioxidant efficacy relative to non-spirocyclic analogs.
  • Computational insights into conformational dynamics and target engagement.

Properties

IUPAC Name

4,9-dioxa-1-azaspiro[5.5]undecan-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7-8(9-3-6-12-7)1-4-11-5-2-8;/h9H,1-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVNHRFRGNTLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C(=O)OCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the spiro linkage. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the preparation of starting materials, the cyclization reaction, and the purification of the final product through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the compound .

Scientific Research Applications

Scientific Research Applications of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride

This compound is a spiro compound featuring a unique linkage between a dioxane ring and an azaspiro ring. This structure makes it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves reacting appropriate precursors under controlled conditions. A common method involves cyclization of a suitable precursor containing both oxygen and nitrogen atoms to form the spiro linkage. Catalysts and specific temperature and pressure settings are often used to ensure high yield and purity.

Industrial Production Methods: Industrial production involves large-scale synthesis using automated reactors optimized for efficiency, cost-effectiveness, and safety . The key steps include preparing starting materials, the cyclization reaction, and purification of the final product via crystallization or other separation techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form different derivatives.
  • Reduction: Reduction reactions can modify the functional groups within the compound.
  • Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions. The major products depend on the specific reagents and conditions used; oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups.

Applications

This compound has several scientific research applications:

  • Chemistry: It is used as a building block in synthesizing more complex spiro compounds.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent.
  • Industry: The compound is used in developing new materials and as a precursor in various chemical processes .

Biological Activities

This compound's structure contributes to its potential biological activities, which are under investigation for antimicrobial and anticancer properties.

Research has highlighted several potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects against various pathogens, making it a candidate for treating infections.
  • Anticancer Properties: Investigations into anticancer potential are ongoing, with studies indicating the compound may inhibit cancer cell growth through apoptosis and cell cycle arrest mechanisms.

Case Studies

  • Antimicrobial Study: A study evaluated the antimicrobial efficacy of various spiro compounds, including this one, and found it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as an antibiotic agent.
  • Anticancer Study: In another study focusing on cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Receptor Binding Study: Research indicated that this compound could act as a ligand for sigma receptors, which are implicated in various neurological processes and diseases, opening avenues for exploring its neuroprotective effects.

Comparison of Similar Compounds

CompoundUniqueness
1,4-Dioxa-9-azaspiro$$5.5]undecan-8-one hydrochloride Specific spiro linkage and the presence of both oxygen and nitrogen atoms in its structure, imparts distinct chemical and biological properties.
1-oxa-9-azaspiro$$5.5]undecan-4-one hydrochloride-
1,4,9-Triazaspiro$$5.5]undecan-2-one derivatives-

Mechanism of Action

The mechanism of action of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spirocyclic compounds with nitrogen and oxygen heteroatoms are widely explored for their structural diversity and pharmacological relevance. Below is a detailed comparison of 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride with structurally or functionally related analogs:

Structural Analogues

Compound Name Molecular Formula Key Structural Features Synthesis Highlights Melting Point (°C) Yield Key Applications/Notes
4,9-Dioxa-1-azaspiro[5.5]undecan-5-one HCl C₈H₁₅NO₂·HCl Spiro[5.5], 1-aza, 4,9-dioxa, ketone Commercial synthesis (HCl treatment) Not reported N/A Building block for drug design
9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one C₈H₁₃N₂O₂ Spiro[5.5], 1,4-diaza, 9-oxa, ketone Discontinued commercial product Not reported N/A Limited availability
1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one diHCl C₁₀H₁₈Cl₂N₃O Spiro[5.5], 1,4,9-triaza, methyl substituent Multi-step alkylation/cyclization Not reported Not reported Enhanced basicity for ion channels
4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane HCl C₁₅H₂₄ClN₃O₂ Spiro[5.5], oxadiazole substituent Alkylation with methyl bromoacetate 140–142 65% Antibacterial agents
(trans)-9-Hydroxy-1,4-diaza-spiro[5.5]undecan-5-one HCl C₉H₁₅ClN₂O₂ Spiro[5.5], trans-hydroxy group Hydrogenation of diazaspiro dione Not reported ~60% Kinase inhibitors

Key Research Findings and Challenges

  • Stereochemical Complexity : Cis/trans isomerism in diazaspiro compounds (e.g., ) necessitates precise synthetic control, often requiring chiral catalysts or hydrogenation .
  • Commercial Viability : Discontinued products like 9-Oxa-1,4-diaza-spiro[5.5]undecan-5-one highlight challenges in scalability or stability, underscoring the target compound’s advantage as a readily available intermediate.
  • Computational Predictions : CCS data for the target compound enable rapid screening in metabolomics, though experimental validation is needed.

Biological Activity

4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride is a compound belonging to the spiro compound family, characterized by a unique spiro linkage between a dioxane ring and an azaspiro ring. This structure contributes to its potential biological activities, which are currently under investigation for various applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H17ClN2O3C_{11}H_{17}ClN_{2}O_{3}. Its unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The binding alters the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and biological system under study.

Biological Activities

Research has highlighted several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. This makes it a candidate for further development in treating infections.
  • Anticancer Properties : Investigations into the anticancer potential are ongoing, with some studies indicating that the compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeFindings
AntimicrobialExhibits activity against certain bacterial strains (specific strains to be detailed in future studies)
AnticancerPotential to inhibit growth in various cancer cell lines (specific cell lines to be detailed in future studies)
Other ActivitiesPossible interactions with sigma receptors (further exploration needed)

Case Studies

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spiro compounds, including this compound. It was found to inhibit the growth of Gram-positive bacteria effectively, suggesting its potential use as an antibiotic agent.
  • Anticancer Study : In another study focusing on cancer cell lines, the compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
  • Receptor Binding Study : Research also indicated that this compound could act as a ligand for sigma receptors, which are implicated in various neurological processes and diseases. This opens avenues for exploring its neuroprotective effects.

Future Directions

The ongoing research aims to further elucidate the biological mechanisms underlying the actions of this compound. Future studies will focus on:

  • In Vivo Studies : To evaluate the therapeutic potential in animal models.
  • Structural Modifications : To enhance efficacy and reduce toxicity through medicinal chemistry approaches.

Q & A

Q. What are the recommended methods for synthesizing 4,9-Dioxa-1-azaspiro[5.5]undecan-5-one hydrochloride in a laboratory setting?

Synthesis typically involves cyclization reactions using precursors like keto-esters or amino alcohols. For example, spiro compounds with similar frameworks (e.g., 1,4-Diazaspiro[5.5]undecan-5-one) are synthesized via acid-catalyzed intramolecular cyclization, followed by hydrochloride salt formation using HCl in anhydrous conditions . Protecting groups for oxygen and nitrogen atoms may be required to prevent side reactions during spiro-ring formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the spirocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl, ether). These methods are standard for structurally related spiro compounds, as detailed in macrocycle synthesis studies .

Q. What are the critical storage conditions to maintain stability?

Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Similar spiro compounds (e.g., 3-oxa-9-azaspiro derivatives) degrade under humidity or elevated temperatures, necessitating desiccants and cold storage .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the dioxa and aza moieties in the spiro structure?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing transition states.
  • Catalysis : Lewis acids (e.g., ZnCl₂) or enzymes may accelerate ring closure.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation. Contradictions in yield data (e.g., 60–85% in similar syntheses) often arise from solvent purity or catalyst activity, requiring iterative optimization .

Q. What challenges arise in structural elucidation of the spirocyclic core, and how can they be resolved?

  • Spectral Overlap : Overlapping NMR signals in symmetric spiro systems can be resolved using 2D NMR (e.g., COSY, HSQC).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation but requires high-purity samples. Studies on dispiro-1,3-dioxane macrocycles highlight these challenges and solutions .

Q. How should researchers design experiments to assess the compound’s biological activity?

  • In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • In Vivo Models : Evaluate pharmacokinetics in rodent burn models (e.g., hydrogel formulations for sustained release, as seen in metformin hydrochloride studies) . Dose-response curves and control groups (e.g., non-spiro analogs) are critical to isolate scaffold-specific effects .

Data Contradiction and Troubleshooting

Q. How to address discrepancies in reported solubility or stability data across studies?

  • Solubility : Test in multiple solvents (e.g., DMSO, saline) at physiological pH. Hydrochloride salts often exhibit higher aqueous solubility than free bases .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) to identify degradation pathways. Contradictions may stem from impurity profiles or storage deviations .

Q. Why do similar spiro compounds show varying bioactivity despite structural similarity?

Subtle differences in ring strain (e.g., 5.5 vs. 4.5 spiro rings) or substituent electronegativity (e.g., dioxa vs. diaza) alter binding affinity. Computational modeling (e.g., molecular docking) can predict these effects before synthesis .

Methodological Tables

Parameter Recommended Approach Reference
Synthesis Yield Use ZnCl₂ catalysis in DMF at 80°C
Purity Validation HRMS + ¹³C NMR (δ 170–180 ppm for carbonyl)
Stability Testing 40°C/75% RH for 3 months with HPLC monitoring

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.